molecular formula C15H11NO B12898440 1-Phenylcyclohepta[b]pyrrol-2(1H)-one CAS No. 303730-52-1

1-Phenylcyclohepta[b]pyrrol-2(1H)-one

Cat. No.: B12898440
CAS No.: 303730-52-1
M. Wt: 221.25 g/mol
InChI Key: JMQUUYMGFMMDKG-UHFFFAOYSA-N
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Description

1-Phenylcyclohepta[b]pyrrol-2(1H)-one is an organic compound with the CAS Number 303730-52-1 and a molecular formula of C15H11NO . It belongs to a class of structures known as heteroazulenes, which are fused-ring systems that have been the subject of synthetic chemistry research due to their interesting optical and electronic properties . As a cyclohepta[b]pyrrol-2(1H)-one derivative, its core structure is related to compounds studied for their potential as functional materials and as intermediates in the synthesis of more complex molecular architectures . Research into related pyrrole-containing compounds highlights their broad significance; pyrrole is a key heterocycle found in numerous natural products and pharmaceuticals, known for its role in interactions with various biological receptors and enzymes . While the specific biological mechanism of action for this compound has not been detailed in the available literature, the structural motif is a valuable scaffold in medicinal chemistry . This product is intended for research purposes as a chemical reference standard or a building block in synthetic organic chemistry projects. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

303730-52-1

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

1-phenylcyclohepta[b]pyrrol-2-one

InChI

InChI=1S/C15H11NO/c17-15-11-12-7-3-1-6-10-14(12)16(15)13-8-4-2-5-9-13/h1-11H

InChI Key

JMQUUYMGFMMDKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=CC3=CC2=O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 Phenylcyclohepta B Pyrrol 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

A ¹H NMR spectrum of 1-Phenylcyclohepta[b]pyrrol-2(1H)-one would be expected to reveal distinct signals for the protons of the phenyl group and the cyclohepta[b]pyrrol-2(1H)-one core. The chemical shifts (δ) would indicate the electronic environment of each proton. For instance, aromatic protons of the phenyl ring would typically appear in the downfield region (around 7.0-8.0 ppm). The protons on the seven-membered ring and the pyrrolone ring would have characteristic shifts influenced by their proximity to the carbonyl group and the phenyl substituent.

Coupling constants (J values), measured in Hertz (Hz), would provide information about the connectivity of adjacent, non-equivalent protons. The splitting patterns (e.g., doublets, triplets, multiplets) would help to establish the arrangement of protons on the cyclohepta and pyrrole (B145914) rings.

Hypothetical ¹H NMR Data Table:

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H (ortho)Data not availabledData not available
Phenyl-H (meta)Data not availabletData not available
Phenyl-H (para)Data not availabletData not available
Pyrrolone-HData not availablesData not available
Cyclohepta-HData not availablemData not available

Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon would be indicative of its hybridization and electronic environment. The carbonyl carbon of the lactam ring would be expected to appear significantly downfield (typically >160 ppm). The sp²-hybridized carbons of the phenyl and cyclohepta[b]pyrrolone rings would resonate in the aromatic region (approximately 100-150 ppm).

Hypothetical ¹³C NMR Data Table:

Carbon AssignmentChemical Shift (ppm)
C=O (Lactam)Data not available
Phenyl-C (ipso)Data not available
Phenyl-C (ortho)Data not available
Phenyl-C (meta)Data not available
Phenyl-C (para)Data not available
Pyrrolone-CData not available
Cyclohepta-CData not available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the conjugated system formed by the phenyl group, the pyrrolone ring, and the cycloheptatriene (B165957) moiety. The wavelength of maximum absorption (λmax) would indicate the extent of conjugation in the molecule.

Hypothetical UV-Vis Data Table:

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
e.g., EthanolData not availableData not availableπ→π*

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement for the molecular ion of this compound. This precise mass would allow for the unambiguous confirmation of its molecular formula, C₁₅H₁₁NO.

Hypothetical HRMS Data Table:

Ionization ModeMolecular FormulaCalculated MassMeasured Mass
e.g., ESI+[C₁₅H₁₁NO + H]⁺Data not availableData not available

X-ray Crystallography for Solid-State Structure Determination

Hypothetical Crystallographic Data Table:

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Reactivity and Mechanistic Investigations of 1 Phenylcyclohepta B Pyrrol 2 1h One

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 1-Phenylcyclohepta[b]pyrrol-2(1H)-one is dictated by the electronic characteristics of its fused ring system, comprising a pyrrol-2(1H)-one core, a cyclohepta[b] fused ring, and a phenyl substituent on the nitrogen atom. The pyrrole (B145914) moiety, being an electron-rich aromatic system, is generally prone to electrophilic substitution. The delocalization of the nitrogen's lone pair of electrons increases the electron density of the pyrrole ring, making it more susceptible to attack by electrophiles than benzene. These reactions typically occur at the C3 position, which is adjacent to the nitrogen and activated by it.

Conversely, the carbonyl group at the C2 position introduces an electrophilic center. The polarization of the carbon-oxygen double bond renders the carbonyl carbon susceptible to nucleophilic attack. nih.gov This addition reaction would lead to a tetrahedral intermediate, and the outcome of the reaction would depend on the nature of the attacking nucleophile and the reaction conditions. The planarity of the carbonyl group means that nucleophilic attack can occur from either face of the molecule, potentially leading to a mixture of stereoisomers if a new chiral center is formed. researchgate.net

The phenyl group at the N-1 position exerts a significant electronic influence on the entire molecule. Its electron-withdrawing or -donating capacity, depending on the substituents it might bear, can modulate the reactivity of both the pyrrole ring and the carbonyl group.

Redox Behavior and Electrochemical Properties

The redox behavior of this compound and its analogs is a key area of investigation, providing insights into their electronic structure and potential applications in materials science.

Cyclic Voltammetry (CV) Analysis of Electrochemical Reduction and Oxidation

Cyclic voltammetry is a powerful technique to probe the electrochemical behavior of molecules. For compounds analogous to this compound, such as heteroazulene-substituted tropylium (B1234903) ions, CV studies have been instrumental. For instance, the reduction potentials of tropylium ion derivatives of cyclohepta[b]thiophen-2-one and its analogs have been measured. These studies reveal that the stability of the tropylium ion derivatives is directly related to their reduction potentials. A good linear correlation has been observed between the pKR+ values and the reduction potentials for these cations. chemspider.com

In the broader context of azulene-based systems, which share the seven-membered ring with the title compound, CV analyses have been used to study the formation of films on electrode surfaces. mdpi.com These studies often show irreversible oxidation and reduction processes, indicating complex electrochemical reactions. mdpi.com The electrochemical behavior of such compounds is sensitive to the solvent and the supporting electrolyte used.

Differential Pulse Voltammetry (DPV) Studies

Differential pulse voltammetry offers higher sensitivity compared to cyclic voltammetry and is well-suited for studying the electrochemical properties of these compounds. DPV studies on azulene (B44059) derivatives have provided detailed information on their oxidation and reduction processes. mdpi.comresearchgate.net For instance, in the analysis of 2-(azulen-1-yldiazenyl)-5-phenyl-1,3,4-thiadiazole, DPV, in conjunction with CV, has highlighted the high degree of asymmetry in the oxidation and reduction curves, pointing to irreversible electrochemical processes. mdpi.com The peak potentials in DPV are influenced by the concentration of the analyte and the nature of the substituents on the azulene core. mdpi.com

Electrochemical Data for Related Azulene Derivatives
Compound Technique
2-(azulen-1-yldiazenyl)-5-phenyl-1,3,4-thiadiazoleCV, DPV
Heteroazulene-substituted tropylium ionsCV

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound requires a combination of kinetic and spectroscopic techniques. Reaction progress kinetic analysis is a powerful methodology for unraveling complex reaction pathways from a minimal number of experiments. This approach helps in describing the driving forces of a reaction and distinguishing between different proposed mechanistic models.

Spectroscopic methods are crucial for identifying reaction intermediates and products. Techniques such as UV-Vis, NMR, and mass spectrometry are employed to characterize the species formed during a reaction. For example, in the study of interactions of related pyrrole derivatives, spectroscopic techniques have been used to confirm the structure of the products and to understand the binding interactions with other molecules. mdpi.com The use of computational methods, in conjunction with spectroscopic data, can provide deeper insights into the electronic structure and reactivity of the molecules and their transition states. mdpi.com

Stabilization Effects within Methyl Cations and Tropylium Ion Analogs of Cyclohepta[b]pyrrolones

The seven-membered ring of the cyclohepta[b]pyrrolone system is reminiscent of the tropylium cation (C7H7+), an aromatic and stable carbocation. The fusion of the pyrrolone ring to this seven-membered ring influences the stability of the corresponding tropylium ion analogs.

Computational and Theoretical Studies on 1 Phenylcyclohepta B Pyrrol 2 1h One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. However, specific studies applying these methods to 1-Phenylcyclohepta[b]pyrrol-2(1H)-one are not available in the reviewed literature.

Density Functional Theory (DFT) for Ground State Properties

There are no specific Density Functional Theory (DFT) studies reported in the scientific literature that focus on the ground state properties of this compound. While DFT is a common method for investigating the geometric and electronic properties of molecules, including related aza-azulene derivatives, such analyses for the target compound have not been published. arxiv.orgnih.gov

Time-Dependent DFT (TD-DFT) for Excited States and Optical Properties

No dedicated Time-Dependent DFT (TD-DFT) investigations into the excited states and optical properties, such as absorption and emission spectra, of this compound have been found in the literature. Although TD-DFT is a standard approach for studying such properties in aza-BODIPY dyes and other complex molecules, this specific compound has not been the subject of such a study. rsc.org

Semi-Empirical Methods (e.g., MOPAC, AM1) for Conformational Analysis

A search of available scientific databases and publications did not yield any studies that have employed semi-empirical methods like MOPAC or AM1 for the conformational analysis of this compound.

Molecular Orbital (MO) Analysis Including HOMO/LUMO Energy Levels

Specific molecular orbital (MO) analysis, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for this compound, is not documented in the reviewed literature. Such analyses are crucial for understanding a molecule's electronic behavior and reactivity, but have not been publicly reported for this compound.

Prediction of Conformational Preferences and Molecular Geometries

There are no published studies that specifically predict the conformational preferences and molecular geometries of this compound. While computational studies on the conformations of cycloheptane (B1346806) and its derivatives are available, this specific phenyl-substituted cyclohepta[b]pyrrolone has not been a direct subject of such research. researchgate.netresearchgate.netbiomedres.us

Theoretical Insights into Reactivity and Stability through Computational Modeling

No theoretical studies using computational modeling to provide insights into the reactivity and stability of this compound have been identified. While general principles of reactivity for pyrrolones and related heterocycles have been investigated, specific computational modeling for this compound is absent from the literature. nih.govutdallas.edu

Data Tables

Due to the absence of specific computational studies on this compound, no data tables containing calculated properties can be provided.

Derivatization and Functionalization Strategies for Structural Modification of Cyclohepta B Pyrrol 2 1h One

The cyclohepta[b]pyrrol-2(1H)-one scaffold is a valuable heterocyclic system that has been the subject of various chemical modifications to explore its synthetic utility and biological potential. Derivatization strategies focus on introducing a wide range of substituents and constructing more complex molecular architectures. These modifications are crucial for tuning the molecule's properties and developing new compounds with specific functions. Key functionalization approaches include the introduction of aryl groups, the formation of fused ring systems, stereoselective synthesis, and various post-synthetic transformations.

Non Biological Advanced Applications and Materials Science Perspectives of Cyclohepta B Pyrrol 2 1h One Derivatives

Optoelectronic Materials and Functional Dyes

The development of novel organic dyes and optoelectronic materials is contingent on the ability to precisely control their electronic and photophysical properties. The cyclohepta[b]pyrrol-2(1H)-one core serves as a versatile platform for designing such functional molecules. The pyrrole (B145914) moiety is known to be electron-rich, and its fusion with a seven-membered ring influences the planarity and electronic distribution of the molecule, which are key factors in determining its optical characteristics.

The photophysical properties of cyclohepta[b]pyrrol-2(1H)-one derivatives, such as absorption and emission wavelengths, are intrinsically linked to their molecular structure. Modifications to the core scaffold or the introduction of various substituents can lead to predictable shifts in their optical spectra.

A core principle in dye design is that the extent of π-conjugation dictates the energy of the frontier molecular orbitals (HOMO and LUMO). Expanding the conjugated system typically lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the longest wavelength absorption band. This principle is well-documented in other pyrrole-based systems like diketopyrrolopyrroles (DPPs), where replacing phenyl groups with more extensive aromatic systems like pyrene-2-yl-thienyl leads to significant red shifts of over 100 nm in both absorption and emission. nih.govsemanticscholar.org Similarly, replacing phenyl rings with five-membered thiophene (B33073) rings often induces a bathochromic shift. nih.govsemanticscholar.org These findings suggest that analogous modifications to the cyclohepta[b]pyrrol-2(1H)-one core would effectively tune its color and emission properties from the visible to the near-infrared region. nih.gov

The environment surrounding the molecule also plays a crucial role. For instance, a related fused system, 1H-cyclohepta[2,1-b:3,4-b']diindole, demonstrates pronounced changes in its absorption spectrum in response to environmental polarity and pH. sapub.org Its UV-vis spectrum, which shows a weak absorption band at 495 nm in neutral acetonitrile, exhibits a blue shift of 35 nm in an acidic medium and a red shift of 31 nm in a basic medium. sapub.org Furthermore, the interaction of this scaffold with metal ions like Zn²⁺ and Cd²⁺ alters the spectrum, indicating the formation of metal complexes and suggesting potential applications in chemosensing. sapub.org This behavior is characteristic of donor-acceptor (D-π-A) systems, where changes in solvent polarity can alter the energy of charge-transfer excited states. nih.gov

Table 1: Influence of Structural and Environmental Factors on Photophysical Properties of Cyclohepta[b]pyrrole-related Systems

Compound/SystemModificationObserved EffectReference
1H-Cyclohepta[2,1-b:3.4-b']diindoleAddition of acid (TFA)Blue shift (35 nm) in long-wavelength absorption sapub.org
1H-Cyclohepta[2,1-b:3.4-b']diindoleAddition of base (NaOH)Red shift (31 nm) in long-wavelength absorption sapub.org
1H-Cyclohepta[2,1-b:3.4-b']diindoleComplexation with Zn²⁺/Cd²⁺ ionsAppearance of new, intense absorption bands (450-550 nm) sapub.org
Diketopyrrolopyrrole (DPP) CoreExtension of π-system (e.g., adding thiophene)Bathochromic (red) shift in absorption and emission nih.govsemanticscholar.org

The creation of extended conjugated systems is fundamental to the development of advanced organic materials. youtube.com Such systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across a larger portion of the molecule. youtube.com This delocalization is key to achieving desirable electronic properties, including high charge carrier mobility and strong absorption of visible light, making them suitable for applications like organic solar cells and color dyes. youtube.com

Several synthetic strategies can be employed to create extended conjugated systems based on the cyclohepta[b]pyrrol-2(1H)-one framework:

Annulation and Cycloaddition Reactions: Building additional rings onto the core scaffold is a direct method to expand the π-system. Methodologies exist for synthesizing related structures like azuleno[1,2-b]pyrroles from 2H-cyclohepta[b]furan-2-ones, demonstrating pathways to fuse aromatic rings. mdpi.com Similarly, (4+3) cycloaddition reactions have been developed to construct the cyclohepta[b]indole skeleton, a close structural relative. wnmc.edu.cn

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for attaching various aryl and heteroaryl substituents to a core structure. This method is widely used in the synthesis of functional dyes and allows for the systematic tuning of electronic properties by varying the appended groups. nih.gov

Intramolecular Cyclization: Designing precursors that can undergo intramolecular cyclization is another elegant approach. For example, the synthesis of complex hetero-polycyclic aromatic hydrocarbons has been achieved through the palladium-catalyzed direct arylation of substituted pyrrolo[3,2-b]pyrroles, effectively "zipping up" the structure to create a larger, planar, conjugated system. nih.gov

These design principles provide a clear roadmap for transforming the basic cyclohepta[b]pyrrol-2(1H)-one scaffold into highly functionalized derivatives with tailored photophysical and electronic characteristics.

Potential in Organic Electronics and Photonics Research

The field of organic electronics utilizes carbon-based small molecules and polymers for applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govresearchgate.net Pyrrole-based compounds are actively being investigated for these purposes. digitellinc.com The potential of cyclohepta[b]pyrrol-2(1H)-one derivatives in this area stems from their tunable electronic structure and promising photoluminescent properties.

Research on structurally related fused pyrrole systems has provided compelling proof-of-concept. For example, novel cyclohepta youtube.comdigitellinc.compyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles have been synthesized and shown to exhibit intense blue photoluminescence, making them attractive materials for blue OLEDs. mdpi.com In a similar vein, tetracoordinate organoboron complexes featuring iminopyrrolyl ligands have been successfully used to fabricate efficient, single-layer, non-doped OLEDs via spin coating. researchgate.net

Furthermore, pyrrolo-phenanthroline derivatives have been characterized as n-type semiconductors, displaying thermal activation energies for conduction in the range of 0.75–0.78 eV and high transmittance in the visible spectrum. nih.gov These properties highlight their suitability for transparent and flexible electronic devices. nih.gov While the inherent tendency of pyrroles to oxidize can present a stability challenge, the development of robust derivatives is a key area of research. digitellinc.com The ability to modify the cyclohepta[b]pyrrol-2(1H)-one core, for instance at the N-phenyl position, provides a direct route to tune properties like solubility, film morphology, and charge transport characteristics, which are critical for device performance.

Table 2: Potential Applications of Cyclohepta[b]pyrrol-2(1H)-one Derivatives in Organic Electronics

ApplicationKey Material PropertyRationale for Potential
Organic Light-Emitting Diodes (OLEDs)High Photoluminescence Quantum Yield (PLQY), Tunable Emission ColorRelated fused pyrrole systems show strong blue luminescence suitable for emissive layers. mdpi.comresearchgate.net
Organic Field-Effect Transistors (OFETs)High Charge Carrier Mobility, Good Film-Forming PropertiesPyrrole-based systems can act as semiconductors; structural tuning can optimize molecular packing. nih.gov
Organic Photovoltaics (OPVs)Broad and Strong Absorption in the Visible/NIR Spectrum, Appropriate HOMO/LUMO LevelsExtended conjugation can be designed to match the solar spectrum, facilitating use as donor or acceptor materials.
ChemosensorsChange in Optical or Electronic Properties upon Analyte BindingDemonstrated spectral shifts of related systems upon binding to metal ions. sapub.org

Integration into Supramolecular Assemblies and Material Architectures

Supramolecular chemistry involves the design of complex, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. The cyclohepta[b]pyrrol-2(1H)-one molecule possesses intrinsic features that make it an excellent building block for supramolecular assembly. The pyrrolone ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This combination can facilitate the self-assembly of molecules into well-defined one-dimensional chains or two-dimensional sheets.

For derivatives with extended planar aromatic surfaces, π-π stacking interactions would provide additional stabilization, leading to the formation of ordered columnar or lamellar structures in the solid state. The ability to control this long-range order is critical for optimizing charge transport in organic electronic devices.

Furthermore, the heterocyclic nature of the scaffold allows for coordination with metal ions. The nitrogen and oxygen atoms can act as ligands, enabling the formation of coordination polymers or discrete metallo-supramolecular assemblies. This has been demonstrated in a related 1H-cyclohepta[2,1-b:3,4-b']diindole system, which forms complexes with various divalent metal ions, including Zn²⁺ and Cd²⁺. sapub.org This mode of assembly opens pathways to materials with interesting magnetic, catalytic, or photophysical properties derived from the combination of the organic ligand and the metal center.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenylcyclohepta[b]pyrrol-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of substituted pyrrole precursors. For example, base-assisted cyclization (e.g., using KOH/EtOH) of aryl-substituted intermediates under reflux yields fused pyrrolone derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/benzene) is critical to isolate the product . Lewis acids like BF₃·Et₂O may enhance cyclization efficiency, as seen in related dihydropyrimidinone syntheses .
  • Key Factors : Temperature (80–100°C), solvent polarity, and catalyst selection significantly impact yield. Substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -F) may require adjusted reaction times .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology :

  • 1H/13C NMR : Peaks for the cycloheptane ring protons (δ 1.5–2.5 ppm) and pyrrolone carbonyl (δ ~170 ppm) confirm core structure .
  • FTIR : A strong absorption band at ~1650–1750 cm⁻¹ verifies the lactam (C=O) group .
  • X-ray Crystallography : Resolves stereochemistry and confirms fused ring geometry, as demonstrated for structurally analogous pyrrole derivatives .
  • HRMS : Matches experimental molecular ion ([M+H]⁺) with theoretical mass (Δ < 2 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization steps in the synthesis of this compound derivatives?

  • Methodology : Cyclization likely proceeds via intramolecular nucleophilic attack, facilitated by base-induced deprotonation. Computational studies (DFT) can model transition states and activation energies. For example, the formation of the seven-membered cycloheptane ring may involve a chair-like transition state, with steric hindrance from substituents influencing reaction kinetics . Acid catalysis (e.g., H₂SO₄) may stabilize intermediates through protonation of carbonyl groups, as observed in related pyrrolone syntheses .

Q. How do substituents on the phenyl ring affect the electronic properties and reactivity of this compound?

  • Methodology :

  • Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or -CF₃ reduce electron density on the pyrrolone ring, slowing nucleophilic additions. This is evidenced by reduced reaction rates in bromination assays for nitro-substituted derivatives .
  • Electron-Donating Groups (EDGs) : -OCH₃ increases ring electron density, enhancing susceptibility to electrophilic aromatic substitution. UV-Vis spectroscopy (λmax shifts) and Hammett plots quantify these effects .
    • Case Study : 4-Chlorophenyl derivatives exhibit 15% lower yields in alkylation reactions compared to unsubstituted analogs due to steric and electronic effects .

Q. What computational methods are employed to predict the stability and reactivity of this compound in different solvents?

  • Methodology :

  • Solvent Modeling : COSMO-RS simulations predict solubility parameters and solvation free energies. Polar solvents (e.g., DMSO) stabilize the lactam carbonyl via hydrogen bonding, as shown by reduced C=O stretching frequencies in IR .
  • Reactivity : DFT calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyrrolone nitrogen is a nucleophilic hotspot, while the phenyl ring participates in π-π stacking .

Q. How can spectroscopic discrepancies in characterizing this compound derivatives be resolved?

  • Methodology :

  • Variable Temperature NMR : Resolves overlapping peaks caused by conformational flexibility in the cycloheptane ring .
  • 2D NMR (HSQC, HMBC) : Correlates proton and carbon signals to assign ambiguous resonances, such as distinguishing methylene protons in the fused ring system .
  • Isotopic Labeling : Incorporation of ¹³C at the carbonyl position clarifies splitting patterns in complex spectra .

Notes

  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on synthesis and characterization.
  • Safety protocols (e.g., handling corrosive catalysts) should follow GHS guidelines .

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